molecular formula C15H13ClN2O B10812227 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

Cat. No.: B10812227
M. Wt: 272.73 g/mol
InChI Key: MQMVHGUQDXETRJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Biological Activity

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies that have explored its biological activity, including anticholinesterase, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H12ClN3O
  • Molecular Weight : 273.73 g/mol

Anticholinesterase Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Table 1: Anticholinesterase Activity of Benzimidazole Derivatives

Compound NameIC50 (µM)Type of Inhibition
This compound12.5Mixed
Other derivativesVariesCompetitive/Mixed

The results indicate that this compound has a promising inhibitory effect on AChE, making it a potential candidate for further development in treating cognitive disorders .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound was tested against various bacterial strains, showing effective inhibition.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, which could be leveraged in developing new antibacterial agents .

Anticancer Activity

Benzimidazole derivatives have shown potential in anticancer applications due to their ability to interfere with tubulin polymerization. In vitro studies demonstrated that the compound inhibits cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710.0
HeLa8.5

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol typically involves multi-step reactions starting from readily available precursors. The structural characteristics can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of both benzimidazole and chlorophenyl moieties contributes to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial effects against various pathogens. In studies involving related compounds, the antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against different strains .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundTarget PathogenMIC (µM)
N1Staphylococcus aureus1.27
N8Escherichia coli1.43
N22Candida albicans2.60
N23Pseudomonas aeruginosa2.65

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of significant research interest. For example, compounds structurally similar to this compound have been tested against various cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF-7 (human breast cancer). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18MCF-74.53
Standard5-Fluorouracil9.99

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Antimycobacterial Activity : A study reported that a closely related compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with an MIC value of 1.56 µg/mL .
  • Cytotoxicity Evaluation : Research on various benzimidazole derivatives demonstrated enhanced cytotoxicity in cancer cell lines when specific substituents were introduced, indicating structure-activity relationships that could guide future drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates substitution reactions under controlled conditions:

Reaction TypeConditionsProductsKey Findings
SNAr (Aromatic)K₂CO₃/DMF, 80°C2-(1H-benzimidazol-2-yl)-1-(2-aminophenyl)ethanolAmine nucleophiles replace chlorine via aromatic nucleophilic substitution.
Thioether FormationNaSH/EtOH, reflux2-(1H-benzimidazol-2-yl)-1-(2-mercaptophenyl)ethanolThiols displace chlorine with >75% yield.

Oxidation Reactions

The ethanol moiety undergoes oxidation to form ketones or carboxylic acids:

Oxidizing AgentConditionsProductEfficiency
PCC (Pyridinium Chlorochromate)CH₂Cl₂, RT2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanone85% yield; minimal side oxidation.
KMnO₄/H₂SO₄60°C, 4 hrs2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)acetic acidComplete oxidation confirmed via IR (C=O stretch at 1,720 cm⁻¹) .

Esterification and Etherification

The hydroxyl group participates in ester/ether formation:

ReactionReagentsProductApplications
EsterificationAcetic anhydride, H₂SO₄2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethyl acetateImproved bioavailability for antimicrobial testing.
Ether SynthesisNaH, alkyl halides2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethyl ethersEnhanced lipophilicity for CNS-targeted drug candidates .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Cyclization AgentConditionsProductBiological Relevance
Phosgene (COCl₂)CHCl₃, 0°C5-(2-chlorophenyl)-1,3-oxazolidin-2-oneIncreased DNA intercalation potency .
Polyphosphoric Acid (PPA)120°C, 6 hrsBenzimidazo[1,2-a]quinolineAnticancer activity via Topoisomerase I inhibition .

Coordination Chemistry

The benzimidazole nitrogen and hydroxyl group act as ligands:

Metal SaltConditionsComplex StructureProperties
CuCl₂·2H₂OMeOH, RT[Cu(C₁₆H₁₃ClN₂O)Cl₂]Square-planar geometry; ESR-confirmed paramagnetism .
Zn(OAc)₂Ethanol, reflux[Zn(C₁₆H₁₃ClN₂O)₂(OAc)₂]Enhanced antibacterial activity (MIC = 8 µg/mL vs. S. aureus) .

Photochemical Reactions

UV-induced reactivity:

Light SourceSolventProductMechanism
UV-C (254 nm)Acetonitrile2-chlorophenyl radical adductsESR evidence of benzimidazole ring opening .

This compound's reactivity profile highlights its utility in synthesizing pharmacologically active derivatives and coordination complexes. The chlorophenyl and ethanol groups provide distinct sites for functionalization, enabling tailored modifications for drug discovery and materials science applications .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C15H13ClN2O/c16-11-6-2-1-5-10(11)14(19)9-15-17-12-7-3-4-8-13(12)18-15/h1-8,14,19H,9H2,(H,17,18)

InChI Key

MQMVHGUQDXETRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2)O)Cl

Origin of Product

United States

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